molecular formula C11H16FO5PS B169554 Diethyl fluoro(phenylsulfonyl)methylphosphonate CAS No. 114968-97-7

Diethyl fluoro(phenylsulfonyl)methylphosphonate

Cat. No. B169554
CAS RN: 114968-97-7
M. Wt: 310.28 g/mol
InChI Key: HUOWVYVTKZRXGM-UHFFFAOYSA-N
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Description

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the molecular formula C11H16FO5PS and a molecular weight of 310.28 . It is a phosphonate ester that contains a phenylsulfonyl group and a fluorine atom on the carbon atom adjacent to the phosphorus atom.


Synthesis Analysis

This compound is generally synthesized via the reaction of diethyl-chloromethylphosphonate with phenylsulfonylamine and potassium fluoride. The reaction is carried out in anhydrous acetone or dimethylformamide (DMF) at room temperature or under reflux.


Molecular Structure Analysis

The molecular structure of Diethyl fluoro(phenylsulfonyl)methylphosphonate is represented by the formula C11H16FO5PS . The exact mass is 310.04400 .


Chemical Reactions Analysis

Diethyl fluoro(phenylsulfonyl)methylphosphonate is a reactant for several types of reactions. These include radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .


Physical And Chemical Properties Analysis

Diethyl fluoro(phenylsulfonyl)methylphosphonate has a predicted density of 1.293±0.06 g/cm3 . The melting point is 61-65°C , and the predicted boiling point is 436.3±45.0 °C . It is a colorless liquid, soluble in organic solvents such as ethanol, acetone, and chloroform.

Scientific Research Applications

Radical-Mediated Thiodesulfonylation Reactions

This compound can also be used as a reactant in radical-mediated thiodesulfonylation reactions . These reactions are important in the synthesis of various sulfur-containing compounds .

Preparation of Bacillus subtilis S-Ribosylhomocysteinase Inhibitors

Diethyl fluoro(phenylsulfonyl)methylphosphonate can be used in the preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors . These inhibitors are potential therapeutic agents for the treatment of certain bacterial infections .

Julia Olefination

This compound can be used in the Julia olefination to synthesize phenyl fluorovinyl sulfones . These sulfones are useful intermediates in organic synthesis .

Negishi Cross-Coupling

Finally, Diethyl fluoro(phenylsulfonyl)methylphosphonate can be used as a reactant in the Negishi cross-coupling . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Mechanism of Action

Target of Action

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.

Mode of Action

The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.

Biochemical Pathways

The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.

Pharmacokinetics

Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability

Result of Action

The result of the action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.

Action Environment

The action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available

properties

IUPAC Name

[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOWVYVTKZRXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474229
Record name Diethyl fluoro(phenylsulfonyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl fluoro(phenylsulfonyl)methylphosphonate

CAS RN

114968-97-7
Record name Diethyl fluoro(phenylsulfonyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?

A1: The research highlights a novel synthesis process for Diethyl fluoro(phenylsulfonyl)methylphosphonate that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []

Q2: Can you elaborate on the safety aspect mentioned in the research regarding Diethyl fluoro(phenylsulfonyl)methylphosphonate synthesis?

A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.

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